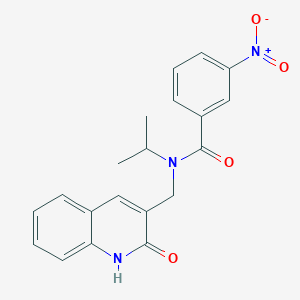
N-butyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BTO, and it has been found to have a range of interesting properties that make it useful for various applications.
Mecanismo De Acción
The mechanism of action of BTO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This inhibition can lead to a range of biochemical and physiological effects, which may be useful for various research applications.
Biochemical and Physiological Effects:
BTO has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and proteins in cells, the induction of apoptosis (programmed cell death), and the modulation of cellular signaling pathways. These effects make BTO a potentially useful tool for studying various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTO in lab experiments is its strong fluorescent properties, which make it useful for imaging biological structures and processes. However, there are also some limitations to using BTO. For example, it can be toxic to cells at high concentrations, and it may have off-target effects that can complicate experimental results.
Direcciones Futuras
There are many potential future directions for research involving BTO. Some possible areas of focus include:
- Further elucidation of the mechanism of action of BTO
- Development of new synthetic methods for BTO
- Exploration of the potential therapeutic applications of BTO
- Investigation of the off-target effects of BTO and ways to minimize them
- Development of new imaging techniques that utilize BTO
Overall, BTO is a promising compound that has the potential to be a valuable tool for scientific research. With further study and development, it may be possible to unlock even more of its potential applications.
Métodos De Síntesis
BTO can be synthesized using a variety of methods, but one of the most commonly used methods involves the reaction of 4-nitroaniline with m-tolylglyoxal in the presence of potassium carbonate. The resulting intermediate is then reacted with n-butylamine to yield BTO.
Aplicaciones Científicas De Investigación
BTO has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of fluorescence imaging. BTO has been shown to have strong fluorescent properties, which makes it useful for imaging biological structures and processes.
Propiedades
IUPAC Name |
N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-4-10-20-16-9-8-15(12-17(16)23(24)25)19-21-18(22-26-19)14-7-5-6-13(2)11-14/h5-9,11-12,20H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSKDEASMLHJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC(=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)

